molecular formula C8H16O5 B12280653 [2-(2-Ethoxyethoxy)ethoxy]acetic acid CAS No. 7743-98-8

[2-(2-Ethoxyethoxy)ethoxy]acetic acid

Katalognummer: B12280653
CAS-Nummer: 7743-98-8
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: FYRBJJHCFFXENF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid, [2-(2-ethoxyethoxy)ethoxy]- is an organic compound with the molecular formula C8H16O5. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a [2-(2-ethoxyethoxy)ethoxy] group. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [2-(2-ethoxyethoxy)ethoxy]- typically involves the reaction of ethylene glycol monoethyl ether with ethylene oxide, followed by the reaction with chloroacetic acid. The reaction conditions usually include the presence of a base such as sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment to prevent any side reactions and to ensure the safety of the process .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid, [2-(2-ethoxyethoxy)ethoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of alcohols .

Wirkmechanismus

The mechanism of action of acetic acid, [2-(2-ethoxyethoxy)ethoxy]- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and interact with other molecules through van der Waals forces. These interactions can influence the stability and reactivity of the compound in different environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid, [2-(2-ethoxyethoxy)ethoxy]- is unique due to its specific ethoxyethoxyethoxy group, which imparts distinct chemical properties and applications. Its ability to stabilize nanoparticles and its use in biocompatible systems make it particularly valuable in scientific research and industrial applications .

Eigenschaften

CAS-Nummer

7743-98-8

Molekularformel

C8H16O5

Molekulargewicht

192.21 g/mol

IUPAC-Name

2-[2-(2-ethoxyethoxy)ethoxy]acetic acid

InChI

InChI=1S/C8H16O5/c1-2-11-3-4-12-5-6-13-7-8(9)10/h2-7H2,1H3,(H,9,10)

InChI-Schlüssel

FYRBJJHCFFXENF-UHFFFAOYSA-N

Kanonische SMILES

CCOCCOCCOCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.